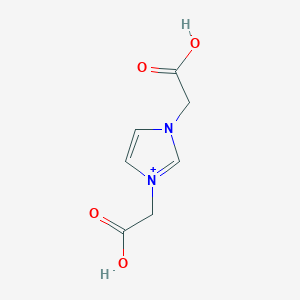

1,3-Bis(carboxymethyl)-1H-imidazolium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is a zwitterionic compound that has garnered significant interest in the field of green chemistry. This compound is known for its role as a sustainable, recyclable, and metal-free ionic catalyst, making it an attractive option for various chemical reactions .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of 1,3-Bis(carboxymethyl)-1H-imidazolium is copper (II) ions . The compound combines with copper (II) to produce a coordination polymer .

Mode of Action

The monoanion of 1,3-bis(carboxymethyl)imidazolium combines with copper (II) to produce an undulating 2D coordination polymer . In this structure, copper acetate-like dimers, linked by imdc− ligands, act as 4-connecting centres .

Biochemical Pathways

The compound affects the formation of coordination polymers. These polymers are formed by the combination of copper (II) acetate, copper (II) hexafluorosilicate and Himdc . In this structure, infinite parallel Cu3(OH)2 chains are linked by bridging imdc− ligands to form channels that have an approximately triangular cross-section .

Pharmacokinetics

It’s known that the compound undergoes a single crystal-to-single crystal transformation upon removal of coordinated and non-coordinated solvent molecules .

Result of Action

The result of the compound’s action is the formation of a 2D coordination polymer of composition Cu2(imdc)2(CH3OH)22·(CH3OH)(H2O) . This structure contains channels running parallel to the plane of the network .

Action Environment

The action of this compound is influenced by environmental factors such as pressure. CO2 isotherms measured at 258 and 273 K show only modest uptake of CO2 but provide an indication that the sheets move apart at elevated pressures in order to accommodate the guest molecules .

Analyse Biochimique

Biochemical Properties

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium plays a crucial role in biochemical reactions, particularly as a catalyst. It has been shown to catalyze the Biginelli multicomponent reaction, which involves the reaction among arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea or thiourea . This reaction is significant for the synthesis of dihydropyrimidin-2(1H)-one/thiones, which have various biological and therapeutic properties. The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex molecular architectures with high efficiency and atom economy .

Cellular Effects

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human serum albumin (HSA) has been studied, revealing that it can induce protein unfolding and changes in the secondary structure of HSA . This interaction suggests that the compound can modulate protein function and stability, potentially impacting cellular activities that rely on these proteins.

Molecular Mechanism

The molecular mechanism of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium involves its ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with biomolecules. These interactions enable the compound to act as a catalyst in various biochemical reactions. For example, in the Biginelli reaction, 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium facilitates the formation of dihydropyrimidin-2(1H)-one/thiones by stabilizing the transition state and lowering the activation energy . Additionally, its binding to HSA involves hydrogen bonding and hydrophobic interactions, which contribute to the observed changes in protein structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, allowing it to be recycled and reused multiple times without significant loss of catalytic efficiency . Long-term exposure to the compound may lead to cumulative effects on cellular processes, such as sustained changes in protein structure and function.

Dosage Effects in Animal Models

Studies on the dosage effects of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium in animal models have shown that its impact varies with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved biochemical reactions. At higher doses, it may cause toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its catalytic activity. The compound’s role in the Biginelli reaction, for example, involves its interaction with arylaldehydes, 1,3-dicarbonyl compounds, and urea or thiourea . These interactions are essential for the formation of dihydropyrimidin-2(1H)-one/thiones, which have significant biological and therapeutic properties.

Transport and Distribution

The transport and distribution of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium within cells and tissues involve its interaction with transporters and binding proteins. The compound’s ability to bind to HSA suggests that it can be transported through the bloodstream and distributed to various tissues . Its localization and accumulation within specific cellular compartments may influence its activity and function, impacting cellular processes that rely on these compartments.

Subcellular Localization

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with HSA, for example, may facilitate its transport to cellular compartments where HSA is present . This localization can affect the compound’s activity and function, potentially modulating cellular processes that occur within these compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium typically involves the use of glycine, glyoxal, and formaldehyde. The reaction is carried out in a one-pot procedure with stoichiometric amounts of the corresponding reagents. This method is straightforward and effective, offering significant improvements from a sustainable point of view .

Industrial Production Methods

In industrial settings, the preparation of 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium can be optimized by employing multicomponent reactions. These reactions are known for their high atom economy, low cost, and process simplicity. The use of multicomponent reactions allows for the efficient generation of complex molecular architectures in a single step .

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by the presence of suitable oxidizing agents.

Reduction: Reduction reactions involving this compound typically require specific reducing agents to achieve the desired transformation.

Substitution: The compound is known to undergo substitution reactions, particularly in the presence of appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in reactions involving 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include arylaldehydes, substituted 1,3-dicarbonyl compounds, and urea/thiourea. The reactions are often carried out at elevated temperatures (e.g., 80°C) and may require catalytic amounts of the compound .

Major Products

The major products formed from reactions involving 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include substituted dihydropyrimidin-2(1H)-one/thiones. These products are known for their numerous biological and therapeutic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium include other imidazolium-based ionic liquids and catalysts. Examples include:

Uniqueness

What sets 1,3-Bis(carboxymethyl)-1H-imidazole-3-ium apart from similar compounds is its zwitterionic nature and its ability to act as a metal-free and recyclable catalyst. This makes it particularly valuable in the context of green chemistry, where sustainability and environmental impact are of paramount importance .

Activité Biologique

1,3-Bis(carboxymethyl)-1H-imidazole-3-ium (BCMI) is an organic compound that exhibits significant biological activity due to its unique structural features, including a zwitterionic nature and the presence of an imidazole ring. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

Structural Characteristics

BCMI has the molecular formula C₇H₈N₂O₄ and a molecular weight of 184.15 g/mol. The compound is characterized by two carboxymethyl groups attached to the imidazole ring, which contributes to its solubility and reactivity in biological systems. Its zwitterionic nature allows it to interact with various biological molecules, enhancing its catalytic and biological properties.

Mechanisms of Biological Activity

Catalytic Properties : BCMI acts as a catalyst in several organic reactions, notably the Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea/thiourea, and 1,3-dicarbonyl compounds. The imidazolium ring's positive charge facilitates interactions with negatively charged substrates through hydrogen bonding and electrostatic interactions. This catalytic ability is crucial for its role in biochemical pathways .

Metal Ion Interaction : BCMI has shown the ability to form coordination complexes with metal ions, such as copper(II). These complexes can influence cellular processes by altering the properties of both the compound and the metal ions involved. The interaction with copper(II) ions may play a role in redox reactions within cells, potentially impacting oxidative stress responses .

Biological Applications

The biological activities of BCMI extend to various pharmacological applications:

Table 1: Comparative Biological Activities of Imidazole Derivatives

Case Study: Interaction with Copper(II) Ions

A study highlighted the formation of coordination polymers between BCMI and copper(II) ions. This interaction was shown to enhance the stability and reactivity of both species, suggesting potential applications in catalysis and drug delivery systems.

Propriétés

IUPAC Name |

2-[3-(carboxymethyl)imidazol-3-ium-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6(11)3-8-1-2-9(5-8)4-7(12)13/h1-2,5H,3-4H2,(H-,10,11,12,13)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLNUXQTQONUMA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.